molecular formula C10H9ClF3NO2 B2478797 5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1522688-12-5

5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2478797
CAS No.: 1522688-12-5
M. Wt: 267.63
InChI Key: FVQUOAIVSASDQI-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a trifluoroethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid or aldehyde derivatives.

    Reduction: Formation of 5-chloro-2-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Scientific Research Applications

5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • Metoclopramide : 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

Uniqueness

5-Chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where enhanced membrane permeability and prolonged biological activity are desired.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-17-8-3-2-6(11)4-7(8)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQUOAIVSASDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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